Cas no 919355-47-8 (2,5-Dichloro-4-formylphenylboronic acid)

2,5-Dichloro-4-formylphenylboronic acid is a versatile boronic acid derivative featuring both formyl and boronic acid functional groups on a dichlorinated aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl halides. The presence of the formyl group offers additional reactivity for further functionalization, making it a useful intermediate in pharmaceutical and materials chemistry. Its dichloro-substituted aromatic ring enhances stability and influences electronic properties, aiding in selective transformations. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid group to hydrolysis. Suitable for research and industrial applications requiring precise structural modifications.
2,5-Dichloro-4-formylphenylboronic acid structure
919355-47-8 structure
Product Name:2,5-Dichloro-4-formylphenylboronic acid
CAS No:919355-47-8
MF:C7H5BCl2O3
MW:218.83
CID:5087775
Update Time:2026-03-02

2,5-Dichloro-4-formylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloro-4-formylphenylboronic acid
    • Inchi: 1S/C7H5BCl2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H
    • InChI Key: IRKXSPYNUPTEME-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC(B(O)O)=C(Cl)C=C1C=O

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Amadis Chemical Company Limited
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(CAS:919355-47-8)2,5-Dichloro-4-formylphenylboronic acid
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Quantity:1g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:40
Price ($):1021/739/526
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Additional information on 2,5-Dichloro-4-formylphenylboronic acid

2,5-Dichloro-4-formylphenylboronic Acid: A Comprehensive Overview

The compound 2,5-Dichloro-4-formylphenylboronic Acid (CAS No. 919355-47-8) is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a dichlorophenyl ring substituted with a formyl group. The combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the realm of cross-coupling reactions.

Boronic acids, such as 2,5-Dichloro-4-formylphenylboronic Acid, have gained immense popularity in recent years due to their role in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides or other coupling partners. The presence of the formyl group in this compound adds an additional layer of functionality, allowing for further modifications and applications in areas such as drug discovery, material synthesis, and chemical biology.

The structure of 2,5-Dichloro-4-formylphenylboronic Acid consists of a phenyl ring with two chlorine atoms at the 2 and 5 positions and a formyl group at the 4 position. The boronic acid group is attached to the phenyl ring via a single bond. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various synthetic transformations. The chlorine atoms act as electron-withdrawing groups, which can influence the reactivity of the boronic acid group during coupling reactions.

Recent advancements in the field of organoboron chemistry have shed light on novel applications of 2,5-Dichloro-4-formylphenylboronic Acid. For instance, researchers have explored its use in the synthesis of biaryl compounds with high precision and efficiency. These compounds are valuable in pharmaceuticals, agrochemicals, and advanced materials due to their unique electronic properties and structural diversity.

In addition to its role in cross-coupling reactions, 2,5-Dichloro-4-formylphenylboronic Acid has been utilized in the construction of complex molecular frameworks through tandem reactions. These reactions involve multiple steps performed under mild conditions, enabling the synthesis of intricate structures that would otherwise be challenging to prepare. The formyl group serves as a reactive site for subsequent functionalization, such as oxidation or condensation reactions.

The synthesis of 2,5-Dichloro-4-formylphenylboronic Acid typically involves multi-step processes that require precise control over reaction conditions. Common methods include chlorination of phenolic derivatives followed by formylation and subsequent conversion to the boronic acid form using standard protocols. The development of efficient synthetic routes has been a focus area for chemists aiming to enhance scalability and reduce costs associated with its production.

From an environmental standpoint, 2,5-Dichloro-4-formylphenylboronic Acid exhibits moderate stability under standard storage conditions. However, like many organoboron compounds, it requires careful handling to prevent degradation or contamination during storage and transportation. Researchers continue to investigate methods to improve its stability while maintaining its reactivity for industrial applications.

In conclusion, 2,5-Dichloro-4-formylphenylboronic Acid (CAS No. 919355-47-8) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it an invaluable tool in contemporary research and industrial applications. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more significant role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:919355-47-8)2,5-Dichloro-4-formylphenylboronic acid
A1217462
Purity:99%/99%/99%
Quantity:1g/500mg/250mg
Price ($):1021/739/526
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